N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide
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Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiproliferative Activities
Sulfonamides, a category that includes the compound , have been studied for their effective antimicrobial and antiproliferative properties. A study by Shimaa M. Abd El-Gilil (2019) highlights the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives with significant cytotoxic activity against human cell lines such as lung (A-549) and liver carcinoma (HepG2), showcasing their potential in cancer therapy. These derivatives also demonstrated significant antimicrobial activity, underscoring their versatility in biomedical applications (Shimaa M. Abd El-Gilil, 2019).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Another study explores the synthesis of [1,4]oxazepine-based primary sulfonamides, highlighting their role as inhibitors of human carbonic anhydrases, which are relevant for therapeutic interventions in conditions like glaucoma, epilepsy, and certain types of cancer. This research underscores the compound's potential utility in developing new pharmaceuticals with specific enzyme inhibition capabilities (A. Sapegin et al., 2018).
Novel Syntheses and Structural Characterization
The compound's framework is involved in novel synthetic routes to create bioactive molecules. Research into synthesizing benzimidazole-tethered oxazepine heterocyclic hybrids reveals the compound's utility in generating structures of interest for medicinal chemistry, demonstrating significant yields and elucidating charge distributions and potential interactions at the molecular level, which are crucial for understanding biological activity and designing more effective drugs (A. Almansour et al., 2016).
Drug Development and Kinase Inhibition
Additionally, the compound's core structure, the benzoxazepine ring, is noted for its presence in kinase inhibitors, including those targeting mTOR, a critical enzyme in cancer and metabolic disorders. Detailed process development for scalable synthesis and applications in drug development highlights the chemical's relevance in pharmaceutical manufacturing and therapeutic innovation (S. Naganathan et al., 2015).
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-20-10-11-24-17-9-6-14(12-16(17)18(20)21)19-25(22,23)15-7-4-13(2)5-8-15/h4-9,12,19H,3,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACGMCGMTXAOON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.